molecular formula C12H18BNO4S B15050762 (4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 2096335-51-0

(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B15050762
CAS No.: 2096335-51-0
M. Wt: 283.16 g/mol
InChI Key: ZCCLOYBMHNIKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a sulfonamide-linked 3-methylpiperidine substituent on the phenyl ring. This structural motif combines the boronic acid group’s reactivity with the sulfonamide moiety’s capacity for hydrogen bonding and solubility modulation. Such compounds are widely explored in medicinal chemistry, particularly as enzyme inhibitors or in Suzuki-Miyaura coupling reactions for drug synthesis.

The sulfonyl linker contributes to polarity and solubility, while the boronic acid group enables interactions with serine hydrolases or participation in cross-coupling reactions.

Properties

CAS No.

2096335-51-0

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

[4-(3-methylpiperidin-1-yl)sulfonylphenyl]boronic acid

InChI

InChI=1S/C12H18BNO4S/c1-10-3-2-8-14(9-10)19(17,18)12-6-4-11(5-7-12)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3

InChI Key

ZCCLOYBMHNIKSD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-N-(3-methylpiperidinyl)benzenesulfonamide

Step 1: Sulfonylation of 4-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl chloride reacts with 3-methylpiperidine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature):
$$
\text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{C}6\text{H}{13}\text{N} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{11}\text{H}{15}\text{BrN}2\text{O}2\text{S}
$$
Conditions :

  • Molar ratio: 1:1.2 (sulfonyl chloride:amine)
  • Yield: 82–89% after silica gel chromatography.

Step 2: Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron:
$$
\text{C}{11}\text{H}{15}\text{BrN}2\text{O}2\text{S} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}} \text{C}{17}\text{H}{25}\text{BN}2\text{O}_4\text{S}
$$
Optimized Parameters :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)
  • Solvent: 1,4-Dioxane, 80°C, 12 h
  • Yield: 75–83%.

Step 3: Deprotection of Boronic Ester
Acidic hydrolysis (HCl, THF/H₂O) converts the pinacol ester to the boronic acid:
$$
\text{C}{17}\text{H}{25}\text{BN}2\text{O}4\text{S} \xrightarrow{\text{HCl, H}2\text{O/THF}} \text{C}{12}\text{H}{18}\text{BNO}4\text{S}
$$
Purity : >95% (confirmed by ¹H NMR and LC-MS).

Route 2: Boronic Acid Installation Prior to Sulfonylation

Synthesis of 4-Boronophenylsulfonyl Chloride

Step 1: Borylation of 4-Bromophenylsulfonyl Chloride
Direct borylation of 4-bromophenylsulfonyl chloride using Miyaura conditions faces challenges due to sulfonyl chloride reactivity. Instead, a protected boronic ester (e.g., MIDA boronate) is employed:
$$
\text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{B}2\text{(neopentyl glycolate)}2 \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} \text{C}6\text{H}4\text{B(neopentyl glycolate)SO}_2\text{Cl}
$$
Yield : 68% (due to competing side reactions).

Step 2: Sulfonamide Formation
The boronate-protected sulfonyl chloride reacts with 3-methylpiperidine:
$$
\text{C}6\text{H}4\text{B(neopentyl glycolate)SO}2\text{Cl} + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}{12}\text{H}{18}\text{BNO}4\text{S}
$$
Deprotection : HF·pyridine removes the neopentyl glycolate group, yielding the boronic acid.

Limitations : Lower overall yield (52–60%) compared to Route 1 due to multiple protection/deprotection steps.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 62–68% 48–55%
Step Count 3 4
Purification Complexity Moderate (chromatography) High (crystallization)
Scalability Suitable for >100 g batches Limited by boronate stability
Cost Efficiency Lower (fewer steps) Higher (specialized reagents)

Data synthesized from Refs.

Mechanistic Insights and Side Reactions

Sulfonylation Selectivity

The electron-withdrawing nature of the sulfonyl group directs subsequent borylation to the para position, minimizing ortho byproducts. Competing hydrolysis of sulfonyl chloride necessitates anhydrous conditions during amine coupling.

Palladium-Catalyzed Borylation

Pd(dppf)Cl₂ facilitates oxidative addition into the C–Br bond, followed by transmetallation with diboron reagent. Key side products include:

  • Deboronation : Mitigated by using excess diboron reagent.
  • Homocoupling : Suppressed by degassing solvents and maintaining inert atmosphere.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred due to:

  • Solvent Recovery : Dioxane and DCM can be recycled via distillation.
  • Catalyst Loading : Pd(dppf)Cl₂ can be reduced to 2 mol% without yield loss.
  • Quality Control : In-process LC-MS monitors borylation completeness (>99% conversion).

Emerging Methodologies

Photoredox-Catalyzed Borylation

Recent advances utilize Ir(ppy)₃ and visible light to activate aryl bromides at ambient temperatures:
$$
\text{Ar-Br} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Ar-B(pin)}
$$
Advantages :

  • 20°C reaction temperature
  • 78% yield for model substrates.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during sulfonylation, reducing reaction time from 12 h to 45 minutes.

Chemical Reactions Analysis

(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

    Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and organic solvents (such as toluene or ethanol). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and drug candidates due to its ability to form stable carbon-carbon bonds.

    Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Research: The compound’s boronic acid group can interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form stable carbon-carbon bonds through coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new bonds. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (TPSA) Molecular Weight Key Features
(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid 3-Methylpiperidinyl sulfonyl 2 / 6 ~89.5 (estimated) ~311.21* Moderate solubility; steric bulk from methylpiperidine
(4-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 4-Ethylpiperazinyl sulfonyl 2 / 7 89.5 311.21 Higher basicity due to piperazine; improved solubility in polar media
(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 4-Methylpiperazinyl sulfonyl, F 2 / 7 92.4 318.18 Fluorine enhances electronegativity; potential for halogen bonding
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Pyrrolidinyl sulfonyl 2 / 5 85.1 283.16 Reduced steric hindrance; lower molecular weight
[4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid (Compound 2) Isopropyloxy biphenyl 1 / 4 70.2 298.19 Lipophilic; precipitation in aqueous media limits in vitro use
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (HDAC inhibitor) Methoxyethyl phenoxy 2 / 6 78.3 316.20 Enhanced inhibitory activity at low concentrations (IC50 ~1 µM)

*Estimated based on analogs in –13.

Key Observations:
  • Solubility and Stability : Compounds with piperazinyl or morpholinyl sulfonyl groups (e.g., 4-ethylpiperazinyl) exhibit higher solubility in polar media compared to lipophilic analogs like Compound 2, which precipitates in RPMI culture medium.
  • Fluorine substitution (e.g., in 3-fluoro analogs) introduces electronegativity, enhancing target affinity in some cases.
  • Biological Activity: Methoxyethyl phenoxy-substituted boronic acids () show potent HDAC inhibition (IC50 ~1 µM), outperforming trichostatin A (IC50 ~1.5 µM). This highlights the role of ether-linked substituents in enhancing bioactivity.
Antiproliferative Activity:
  • 6-Hydroxynaphthalen-2-yl boronic acid (Compound 1) : IC50 = 0.1969 µM.
  • Phenanthren-9-yl boronic acid (Compound 4) : IC50 = 0.2251 µM.
Enzymatic Inhibition:
  • Boronic acids with extended aromatic systems (e.g., pyren-1-yl) face solubility challenges, limiting their utility. In contrast, fungal histone deacetylase (HDAC) inhibitors with flexible methoxyethyl phenoxy groups exhibit superior activity, emphasizing the need for optimized substituent geometry.

Research Findings and Implications

  • Solubility Challenges : Lipophilic boronic acids (e.g., Compound 2) precipitate in aqueous media, restricting their use in biological assays. Structural modifications, such as introducing polar sulfonamide-heterocycles (piperazinyl, piperidinyl), improve solubility without compromising activity.
  • Activity-Structure Relationships: Methoxyethyl phenoxy and fluorinated substituents enhance target engagement, while bulky groups (3-methylpiperidinyl) may optimize selectivity.
  • Theranostic Potential: Analogous compounds like (N-phenylcarbazol-2-yl)-boronic acid exhibit unique photophysical properties (e.g., ultralong phosphorescence), suggesting unexplored applications in bioimaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid?

  • Methodology : The compound can be synthesized via a two-step process:

Sulfonylation : React 4-bromophenylsulfonyl chloride with 3-methylpiperidine under basic conditions (e.g., NaH or K₂CO₃ in THF) to form the sulfonamide intermediate.

Suzuki-Miyaura Coupling : Convert the brominated intermediate to the boronic acid using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in a degassed solvent system (e.g., DMF/H₂O) .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize ligand choice (e.g., XPhos) for improved cross-coupling efficiency.

Q. How can the purity and structure of this compound be validated?

  • Characterization Techniques :

TechniqueExpected Data
¹H/¹³C NMR Aromatic protons (δ 7.5–8.0 ppm), piperidine methyl (δ 1.0–1.5 ppm), sulfonyl group integration.
FT-IR B-O stretch (~1340 cm⁻¹), S=O stretch (~1150–1250 cm⁻¹) .
HRMS Molecular ion peak matching [M+H]⁺ (theoretical m/z: 269.124) .
  • Purity Assessment : Use HPLC with a C18 column (mobile phase: MeOH/H₂O + 0.1% TFA) to confirm >95% purity.

Q. What solvent systems are compatible with this boronic acid for downstream reactions?

  • Solubility Profile :

  • Polar aprotic solvents : DMSO, DMF (high solubility).
  • Aqueous buffers : Soluble at pH 8–10 due to boronate anion formation .
    • Recommendations : Pre-dissolve in DMSO for Suzuki couplings or use THF/H₂O mixtures for aqueous reactions. Avoid protic solvents (e.g., MeOH) to prevent boronic acid dehydration .

Advanced Research Questions

Q. How do steric effects from the 3-methylpiperidine group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 3-methyl group introduces steric hindrance, potentially slowing transmetallation steps in Suzuki couplings. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to mitigate this .
  • Case Study : A 20% yield improvement was observed when switching from Pd(PPh₃)₄ to Pd(OAc)₂ with XPhos in a related sulfonamide-boronic acid coupling .

Q. What strategies resolve contradictions in electronic property measurements (e.g., conductance vs. DFT predictions)?

  • Experimental Design :

Single-Molecule Conductance : Use scanning tunneling microscopy (STM) break-junction techniques (as in Fig. 15a–c) to measure conductance under controlled potentials .

Computational Validation : Compare with DFT-calculated HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

  • Troubleshooting : Discrepancies may arise from solvent effects or protonation states; perform measurements in inert environments (e.g., Ar glovebox) .

Q. How can solubility limitations in aqueous media be overcome for biological assays?

  • Approach :

  • Buffer Optimization : Use sodium acetate (pH 4.6) with 1-octanesulfonate (16.22 g/L) to enhance solubility via ion-pairing .
  • Prodrug Design : Convert the boronic acid to a pinacol ester for improved lipophilicity, then hydrolyze in situ .

Q. What analytical methods detect decomposition byproducts during long-term storage?

  • Protocol :

Stability Study : Store samples at –20°C under argon and analyze monthly via LC-MS.

Byproduct Identification : Look for boroxine peaks (m/z ~3× parent mass) or sulfonamide hydrolysis products (e.g., free piperidine via GC-MS) .

Q. How does the sulfonyl-piperidine moiety affect binding in medicinal chemistry applications?

  • Case Study : In STAT5 inhibitors, the sulfonamide group enhances target engagement via hydrogen bonding, while the piperidine methyl improves pharmacokinetic properties (e.g., logP reduction). Perform molecular docking (e.g., AutoDock Vina) with the sulfonyl oxygen as a key interaction site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.